Cas no 2352069-99-7 (Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)

Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 2352069-99-7
- EN300-28288246
- tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate
- Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate
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- Inchi: 1S/C12H16Cl2N2O2/c1-12(2,3)18-11(17)8(15)6-7-4-5-9(13)16-10(7)14/h4-5,8H,6,15H2,1-3H3
- InChI Key: YFBBXDWJGTWLJG-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(N=1)Cl)CC(C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 290.0588831g/mol
- Monoisotopic Mass: 290.0588831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2Ų
- XLogP3: 3
Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288246-0.05g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 95.0% | 0.05g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28288246-0.5g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 95.0% | 0.5g |
$1111.0 | 2025-03-19 | |
Enamine | EN300-28288246-0.1g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 95.0% | 0.1g |
$1019.0 | 2025-03-19 | |
Enamine | EN300-28288246-5.0g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 | |
Enamine | EN300-28288246-5g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 5g |
$3355.0 | 2023-09-08 | ||
Enamine | EN300-28288246-1.0g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 95.0% | 1.0g |
$1157.0 | 2025-03-19 | |
Enamine | EN300-28288246-10.0g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 95.0% | 10.0g |
$4974.0 | 2025-03-19 | |
Enamine | EN300-28288246-0.25g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 95.0% | 0.25g |
$1065.0 | 2025-03-19 | |
Enamine | EN300-28288246-1g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 1g |
$1157.0 | 2023-09-08 | ||
Enamine | EN300-28288246-2.5g |
tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
2352069-99-7 | 95.0% | 2.5g |
$2268.0 | 2025-03-19 |
Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate Related Literature
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate
Introduction to Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate (CAS No. 2352069-99-7)
Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate, with the chemical formula C11H16N2Cl2O3, is a significant compound in the field of pharmaceutical chemistry. This Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate derivative has garnered attention due to its unique structural properties and potential applications in drug development. Its molecular structure incorporates a tert-butyl group, an amino group, and a 2,6-dichloropyridine moiety, which collectively contribute to its reactivity and biological activity.
The compound is identified by the CAS number 2352069-99-7, which serves as a unique identifier for chemical substances. This numbering system ensures precise identification and differentiation of chemicals in scientific literature and industrial applications. The presence of chlorine atoms in the 2,6-dichloropyridine moiety enhances the compound's interaction with biological targets, making it a valuable candidate for further research in medicinal chemistry.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate structure offers a promising scaffold for designing molecules with enhanced pharmacological properties. Specifically, the combination of the amino group and the tert-butyl group provides a balance between solubility and metabolic stability, which are crucial factors in drug design.
Recent studies have highlighted the potential of Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate as a precursor in synthesizing bioactive molecules. Researchers have explored its utility in developing inhibitors targeting enzymes involved in cancer metabolism. The dichloropyridine moiety has been shown to interact with specific amino acid residues in protein targets, leading to the development of potent and selective inhibitors. This interaction mechanism has been studied in detail using computational chemistry techniques, which have provided insights into the binding affinities and structural requirements for effective inhibition.
The pharmaceutical industry has been particularly interested in compounds that can modulate kinases and other enzymes involved in signal transduction pathways. The structural features of Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate make it a suitable candidate for designing kinase inhibitors. For instance, the amino group can form hydrogen bonds with polar residues in the active site of kinases, while the tert-butyl group can occupy hydrophobic pockets. This dual interaction mechanism enhances binding affinity and selectivity.
In addition to its potential as an inhibitor scaffold, Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate has been investigated for its role in developing antiviral agents. The dichloropyridine moiety has been found to disrupt viral replication cycles by inhibiting essential viral enzymes. Preliminary studies have shown that derivatives of this compound can effectively inhibit the replication of certain viruses by targeting key enzymes involved in their life cycle. Further research is ongoing to optimize these derivatives for clinical applications.
The synthesis of Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These techniques not only improve reaction efficiency but also minimize side products, leading to higher purity and better yields.
The compound's stability under various conditions has also been studied extensively. Researchers have evaluated its solubility, thermal stability, and shelf life to ensure its suitability for industrial applications. Stability studies have shown that Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate remains stable under controlled storage conditions but degrades when exposed to extreme temperatures or moisture. These findings are crucial for formulating appropriate storage conditions and transportation protocols.
The toxicological profile of Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate has also been assessed through preclinical studies. These studies have focused on evaluating its acute toxicity, chronic toxicity, and potential long-term effects on biological systems. Preliminary results suggest that the compound exhibits low acute toxicity at moderate doses but may cause cumulative effects at higher concentrations. Further toxicological studies are necessary to fully understand its safety profile before clinical trials can be initiated.
The potential therapeutic applications of Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate extend beyond cancer treatment and antiviral agents. Researchers are exploring its utility in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific protein targets suggests that it may modulate neurotransmitter release or inhibit enzyme activity associated with these disorders.
In conclusion,Tert-butyl 2-amino-3-(2,6-dichloropyridin-3-y l)propanoate (CAS No. 2352069 -99 -7) is a versatile compound with significant potential in pharmaceutical research and drug development。 Its unique structural features make it a valuable scaffold for designing bioactive molecules targeting various diseases。 Ongoing research continues to uncover new applications and optimize synthetic methods for this promising compound。 As our understanding of biological pathways improves,the utility of such compounds is expected to expand,leading to novel therapeutic interventions。
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